[2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate
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Overview
Description
[2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate: is a complex organic compound that features a combination of pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-amino-4-methylpyridine, can be synthesized by reacting 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at 150°C.
Coupling with Indole Derivative: The pyridine derivative is then coupled with an indole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo substitution reactions, especially at the amino group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes such as nitric oxide synthase (NOS), which is involved in various physiological processes.
Medicine
Drug Development: Due to its structural features, the compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of nitric oxide synthase by binding to its active site, thereby preventing the production of nitric oxide . The pathways involved include the modulation of signaling cascades that are dependent on nitric oxide levels.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: A simpler derivative that lacks the indole moiety.
2-Amino-5-methylpyridine: Another pyridine derivative with a different substitution pattern.
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: A compound with a piperidine ring instead of the indole moiety.
Uniqueness
The uniqueness of [2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate lies in its combination of pyridine and indole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-11-6-7-19-14(8-11)20-15(22)10-26-16(23)9-21-13-5-3-2-4-12(13)17(24)18(21)25/h2-8H,9-10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWNPQWSARRRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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